

# Technical Guide: Spectroscopic Data & Characterization of 3-Pentylpyridine

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## Compound of Interest

Compound Name: 3-Pentylpyridine

CAS No.: 1802-20-6

Cat. No.: B157321

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## Executive Summary & Chemical Identity

**3-Pentylpyridine** (CAS: 1802-20-6) is a heteroaromatic compound characterized by a pyridine ring substituted at the meta (3-) position with a saturated five-carbon alkyl chain. It serves as a critical marker in lipid oxidation studies (Maillard reaction products) and a structural analog in the development of nicotinic acetylcholine receptor ligands.

This guide provides a consolidated reference for its identification using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

## Chemical Constants Table

Property	Value
IUPAC Name	3-Pentylpyridine
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N
Molecular Weight	149.23 g/mol
Appearance	Pale yellow liquid
Boiling Point	221–223 °C (at 760 mmHg)
Density	0.905–0.911 g/cm <sup>3</sup> (at 25 °C)
Refractive Index ( )	1.486–1.492
Solubility	Soluble in ethanol, ether, chloroform; slightly soluble in water.

## Mass Spectrometry (EI-MS) Analysis

The Electron Ionization (EI) mass spectrum of **3-pentylpyridine** is dominated by fragmentation of the alkyl chain. The stability of the aromatic pyridine ring dictates the fragmentation pathway, favoring benzylic-type cleavage and McLafferty rearrangements.

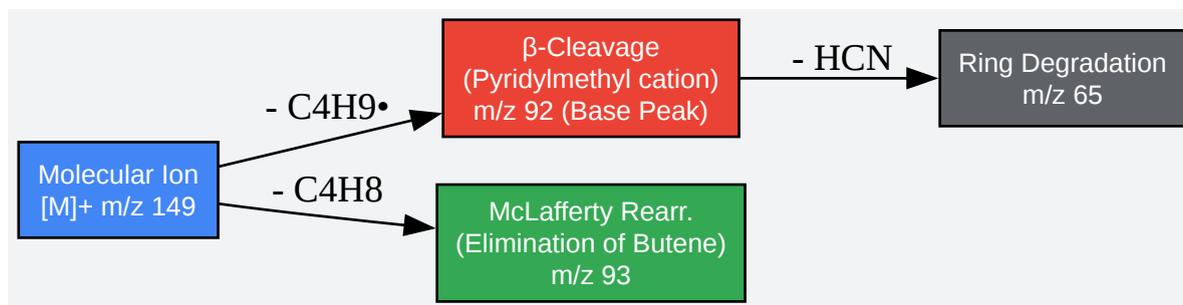
## Key Ion Fragments (70 eV)

m/z	Intensity (%)	Assignment	Mechanism
149	28–43	[M] <sup>+</sup>	Molecular Ion (Radical Cation)
120	~3	[M – C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of ethyl radical
106	22	[M – C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of propyl radical
93	95	[C <sub>6</sub> H <sub>7</sub> N] <sup>+</sup>	McLafferty Rearrangement (Loss of C <sub>4</sub> H <sub>8</sub> )
92	100	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>	-Cleavage (Base Peak)
65	36	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	Pyridine ring degradation

## Fragmentation Pathway Logic

The base peak at m/z 92 and the intense peak at m/z 93 are diagnostic for 3-alkylpyridines with chains longer than three carbons.

- -Cleavage (m/z 92): Cleavage of the C-C bond between the  
and  
carbons of the pentyl chain yields a resonance-stabilized pyridylmethyl cation.
- McLafferty Rearrangement (m/z 93): The  
-hydrogen of the pentyl chain transfers to the nitrogen (or ring), followed by cleavage of the  
-  
bond, eliminating 1-butene and leaving a methyl-pyridine radical cation.



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Figure 1: Primary fragmentation pathways for **3-Pentylpyridine** under Electron Ionization (70 eV).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the substitution pattern on the pyridine ring. The asymmetry introduced by the 3-position substituent creates distinct chemical environments for all aromatic protons.

### $^1H$ NMR Data (CDCl<sub>3</sub>, 400 MHz)

Shift ( $\delta$ ppm)	Integration	Multiplicity	Coupling (Hz)	Assignment
8.45	1H	Broad Singlet / d	-	H-2 (Ortho to N, Ipso to Alkyl)
8.38	1H	dd	J = 4.8, 1.6	H-6 (Ortho to N)
7.43	1H	dt	J = 7.8, 1.9	H-4 (Para to N)
7.14	1H	dd	J = 7.8, 4.8	H-5 (Meta to N)
2.60	2H	t	J = 7.6	$\alpha$ -CH <sub>2</sub> (Benzylic)
1.62	2H	quintet	J = 7.5	$\beta$ -CH <sub>2</sub>
1.35	4H	m	-	$\gamma$ , $\delta$ -CH <sub>2</sub>
0.90	3H	t	J = 7.0	$\epsilon$ -CH <sub>3</sub> (Terminal Methyl)

Interpretation:

- H-2 and H-6: These protons are most deshielded due to the electron-withdrawing nitrogen atom. H-2 is often slightly more deshielded or broadened due to the adjacent alkyl group and lack of large coupling partners.
- H-5: The most shielded aromatic proton, appearing as a "doublet of doublets" due to coupling with H-4 and H-6.

### <sup>13</sup>C NMR Data (Predicted/Consensus)

Shift ( $\delta$ ppm)	Carbon Type	Assignment
150.0	Aromatic CH	C-2
147.5	Aromatic CH	C-6
138.2	Quaternary C	C-3 (IpsO)
135.8	Aromatic CH	C-4
123.4	Aromatic CH	C-5
33.1	Aliphatic CH <sub>2</sub>	$\alpha$ -CH <sub>2</sub>
31.5	Aliphatic CH <sub>2</sub>	$\gamma$ -CH <sub>2</sub>
30.8	Aliphatic CH <sub>2</sub>	$\beta$ -CH <sub>2</sub>
22.5	Aliphatic CH <sub>2</sub>	$\delta$ -CH <sub>2</sub>
14.0	Aliphatic CH <sub>3</sub>	$\epsilon$ -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by aromatic C-H stretches, ring skeletal vibrations, and aliphatic chain modes.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
3030	C-H Stretch (sp <sup>2</sup> )	Weak aromatic C-H stretching.
2955, 2930, 2860	C-H Stretch (sp <sup>3</sup> )	Strong aliphatic stretches (methyl/methylene).
1570, 1590	C=C / C=N Stretch	Pyridine ring skeletal vibrations (Quadrant stretch).
1455, 1420	Ring Deformation	Characteristic pyridine ring breathing/deformation.
710	C-H Bend (Out-of-plane)	Diagnostic for 3-substituted pyridine (meta-subst).

## Experimental Protocols

### Protocol A: Sample Preparation for <sup>1</sup>H NMR

Objective: Obtain high-resolution proton spectra to verify alkyl chain length and ring substitution.

- Solvent Selection: Use Chloroform-d (CDCl<sub>3</sub>) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
  - Reasoning: CDCl<sub>3</sub> provides excellent solubility for alkylpyridines and prevents H-D exchange that might occur in protic solvents like Methanol-d<sub>4</sub>.
- Concentration: Dissolve 10–15 mg of **3-pentylpyridine** in 0.6 mL of CDCl<sub>3</sub>.
- Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended particulate matter which causes line broadening.
- Acquisition Parameters:
  - Pulse Angle: 30°
  - Relaxation Delay (d1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

- Scans (ns): 16 (Sufficient for >95% purity).

## Protocol B: GC-MS Analysis for Purity

Objective: Confirm molecular weight and fragmentation pattern.

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temperature Program:
  - Initial: 60 °C (Hold 2 min).
  - Ramp: 10 °C/min to 250 °C.
  - Hold: 5 min at 250 °C.
- Inlet: Split mode (50:1), 250 °C.
- MS Source: 230 °C, 70 eV Electron Ionization.

## References

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